molecular formula C15H14F3N3O2 B6641288 N-(5-Cyclopropyl-1H-pyrazole-3-yl)-3-(trifluoromethoxy)benzeneacetamide

N-(5-Cyclopropyl-1H-pyrazole-3-yl)-3-(trifluoromethoxy)benzeneacetamide

Cat. No. B6641288
M. Wt: 325.29 g/mol
InChI Key: RYHKRSOGSGGSHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Cyclopropyl-1H-pyrazole-3-yl)-3-(trifluoromethoxy)benzeneacetamide, commonly referred to as CP-945,598, is a synthetic compound that has been studied for its potential use in treating various medical conditions.

Mechanism of Action

CP-945,598 works by blocking the activity of a specific type of enzyme called fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down endocannabinoids, which are naturally occurring compounds in the body that regulate pain and inflammation. By blocking FAAH, CP-945,598 increases the levels of endocannabinoids in the body, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
CP-945,598 has been shown to have several biochemical and physiological effects. Studies have shown that CP-945,598 can reduce the levels of pro-inflammatory cytokines, which are molecules that contribute to inflammation. Additionally, CP-945,598 has been shown to increase the levels of endocannabinoids in the body, leading to a reduction in pain and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using CP-945,598 in lab experiments is that it has been shown to be effective in reducing pain and inflammation in animal models. Additionally, CP-945,598 is relatively easy to synthesize, making it accessible for researchers. However, one limitation of using CP-945,598 in lab experiments is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on CP-945,598. One area of interest is exploring its potential use in treating anxiety disorders. Additionally, further studies are needed to determine the safety and efficacy of CP-945,598 in humans. Finally, researchers may also investigate the use of CP-945,598 in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

CP-945,598 is synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis method involves the use of several reagents and solvents, including sodium hydride, potassium carbonate, and acetic anhydride. The final product is a white crystalline powder that is soluble in organic solvents.

Scientific Research Applications

CP-945,598 has been studied for its potential use in treating various medical conditions, including pain, inflammation, and anxiety. Several studies have shown that CP-945,598 can effectively reduce pain and inflammation in animal models. Additionally, CP-945,598 has been shown to have anxiolytic effects in animal models, suggesting that it may be useful in treating anxiety disorders.

properties

IUPAC Name

N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[3-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O2/c16-15(17,18)23-11-3-1-2-9(6-11)7-14(22)19-13-8-12(20-21-13)10-4-5-10/h1-3,6,8,10H,4-5,7H2,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHKRSOGSGGSHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)NC(=O)CC3=CC(=CC=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[3-(trifluoromethoxy)phenyl]acetamide

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